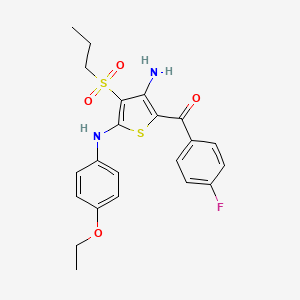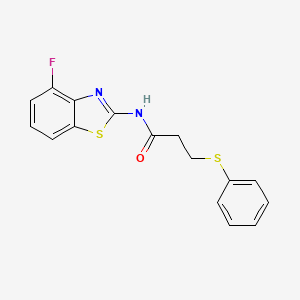![molecular formula C12H19N5O2S B6507764 4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 869067-52-7](/img/structure/B6507764.png)
4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is 297.12594604 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one” (also known as F1847-0014 or AB00676368-01), focusing on six unique applications:
Antifungal Activity
This compound has shown promising antifungal properties. Research indicates that derivatives of 1,2,4-triazine, including this compound, exhibit significant antifungal activity against various plant pathogenic fungi . This makes it a potential candidate for developing agricultural fungicides to protect crops from fungal infections.
Alzheimer’s Disease Research
The compound is involved in the study of tau-tubulin kinase 1 (TTBK1), a neuron-specific kinase that regulates tau phosphorylation. Hyperphosphorylation of tau is implicated in the pathogenesis of Alzheimer’s disease . By inhibiting TTBK1, this compound could help in understanding and potentially mitigating the progression of Alzheimer’s disease.
Antibacterial Applications
Compounds containing the 1,2,4-triazine moiety, like F1847-0014, have been explored for their antibacterial properties. These compounds can be synthesized to target specific bacterial strains, making them useful in developing new antibacterial agents to combat resistant bacterial infections .
Antitumor Activity
Research has shown that 1,2,4-triazine derivatives possess antitumor properties. This compound could be used in the development of new anticancer drugs, targeting specific pathways involved in tumor growth and proliferation . Its unique structure allows for modifications that can enhance its efficacy against various cancer cell lines.
Anti-inflammatory Properties
The compound’s structure suggests potential anti-inflammatory applications. Derivatives of 1,2,4-triazine have been studied for their ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases . This makes it a candidate for further research in developing anti-inflammatory medications.
Antiviral Research
The 1,2,4-triazine core structure is also known for its antiviral properties. This compound could be explored for its efficacy against various viral infections, potentially leading to the development of new antiviral drugs . Its ability to inhibit viral replication makes it a valuable subject for antiviral research.
Eigenschaften
IUPAC Name |
4-amino-6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-8-3-5-16(6-4-8)10(18)7-20-12-15-14-9(2)11(19)17(12)13/h8H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBFQYRPUUBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C(=O)N2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B6507700.png)


![ethyl 4-{2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B6507711.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6507730.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B6507737.png)
![5-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6507747.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507754.png)
![1-[(4-bromo-2-fluorophenyl)methyl]-3-(3,5-dimethylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B6507758.png)
![1,3,6-trimethyl-2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507761.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6507776.png)